prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Poc-ethyl)betulin amide involves the reaction of betulin with an alkyne derivative under specific conditions. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of N-(2-Poc-ethyl)betulin amide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Poc-ethyl)betulin amide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: N-(2-Poc-ethyl)betulin amide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: N-(2-Poc-ethyl)betulin amide is widely used in click chemistry applications due to its alkyne functionality . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, N-(2-Poc-ethyl)betulin amide is studied for its potential therapeutic properties, including its role as a cholesterol biosynthesis inhibitor . It has shown promise in the treatment of various diseases, including cancer and cardiovascular disorders .
Industry: In the industrial sector, N-(2-Poc-ethyl)betulin amide is used in the synthesis of pharmaceuticals and other high-value chemicals . Its unique chemical properties make it a valuable intermediate in various production processes .
Mechanism of Action
N-(2-Poc-ethyl)betulin amide exerts its effects by inhibiting key enzymes involved in cholesterol biosynthesis . The compound targets specific molecular pathways, leading to a reduction in cholesterol levels. This mechanism is similar to that of its parent compound, betulin .
Comparison with Similar Compounds
Betulin: The parent compound of N-(2-Poc-ethyl)betulin amide, known for its cholesterol-lowering properties.
Betulinic Acid: Another derivative of betulin with similar biological activities.
Lupane Derivatives: Compounds with a similar pentacyclic triterpenoid structure.
Uniqueness: N-(2-Poc-ethyl)betulin amide stands out due to its alkyne functionality, which makes it particularly useful in click chemistry applications . This unique feature allows for the efficient synthesis of complex molecules, setting it apart from other similar compounds .
Properties
Molecular Formula |
C36H56N2O4 |
---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C36H56N2O4/c1-9-22-42-31(41)38-21-20-37-30(40)36-17-12-24(23(2)3)29(36)25-10-11-27-33(6)15-14-28(39)32(4,5)26(33)13-16-35(27,8)34(25,7)18-19-36/h1,24-29,39H,2,10-22H2,3-8H3,(H,37,40)(H,38,41) |
InChI Key |
CMHLBLIYLVTMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCNC(=O)OCC#C |
Origin of Product |
United States |
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